N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide
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Overview
Description
N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C22H18N2O2S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Matrix Metalloproteinase (MMP) Inhibition and Wound Healing : A study by Incerti et al. (2018) designed and synthesized derivatives combining benzisothiazole and 4-thiazolidinone frameworks. These compounds, including N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide derivatives, were evaluated for their ability to inhibit MMPs, which play a crucial role in inflammatory and oxidative processes. One derivative exhibited significant activity in inhibiting MMP-9, suggesting potential for wound healing applications (Incerti et al., 2018).
Antitumor Activity : Sławiński and Brzozowski (2006) synthesized a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives with the N-(benzoxazol-2-yl) moiety. These compounds were evaluated for antitumor activity, revealing that certain derivatives displayed remarkable selectivity and activity against non-small cell lung cancer and melanoma cell lines, highlighting their potential in cancer therapy (Sławiński & Brzozowski, 2006).
Antimicrobial and Anti-inflammatory Agents : Kendre et al. (2015) prepared a new series of compounds, including this compound derivatives, demonstrating antimicrobial and anti-inflammatory activities. This study suggests these compounds' potential use in treating infections and inflammation (Kendre et al., 2015).
Luminescent Properties for White Light Emission : A study by Lu et al. (2017) on benzothiazole derivatives, including this compound analogs, investigated their luminescent properties. These compounds showed potential for use in white-light-emitting devices due to their distinct emission properties, which are essential for developing new materials for optoelectronics (Lu et al., 2017).
Future Directions
Benzoxazole derivatives have shown potential in various fields, including medicinal chemistry . They have been described as potential therapeutic agents, including various enzyme inhibitors . Therefore, the development of effective methods leading to benzoxazole derivatives has attracted great attention .
Mechanism of Action
Target of Action
Similar compounds have been evaluated against drug-sensitive, multidrug-resistant, and extensive-drug-resistant mycobacterium tuberculosis .
Mode of Action
Related compounds have shown to exhibit excellent antiproliferative potency, suggesting that they may interact with cellular targets to inhibit cell proliferation .
Biochemical Pathways
Similar compounds have been shown to have antiangiogenic effects and promote apoptosis , indicating that they may affect pathways related to cell growth and survival.
Result of Action
Related compounds have been shown to exhibit antiproliferative effects and promote apoptosis , suggesting that they may induce cell death in targeted cells.
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-21(14-15-27-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)26-22/h1-13H,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHYGTXWQXUPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.